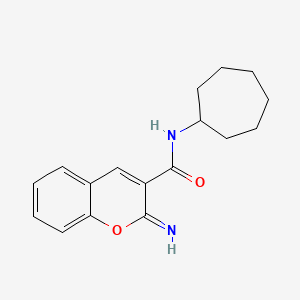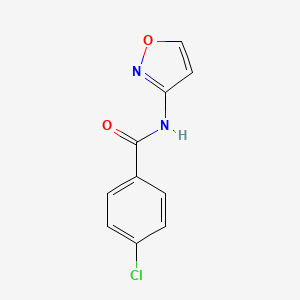![molecular formula C16H18N4O2 B4655170 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4655170.png)
4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid
説明
4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid, also known as PBD-150, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the 5-HT2C serotonin receptor, which is believed to play a role in regulating mood, appetite, and other physiological functions.
作用機序
4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid is a selective antagonist of the 5-HT2C serotonin receptor. This receptor is believed to play a role in regulating mood, appetite, and other physiological functions. By blocking this receptor, this compound reduces food intake and body weight, as well as the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that this compound reduces food intake and body weight in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. These effects are believed to be due to the blockade of the 5-HT2C serotonin receptor.
実験室実験の利点と制限
One advantage of using 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid in lab experiments is its high selectivity for the 5-HT2C serotonin receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological functions.
One limitation of using this compound is its relatively short half-life. This requires frequent dosing in animal models, which can be challenging and may affect the results of experiments.
将来の方向性
There are several potential future directions for research on 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is in the development of anti-obesity drugs. This compound has shown promise in reducing food intake and body weight in animal models, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the treatment of addiction and substance abuse. This compound has shown promise in reducing the rewarding effects of drugs of abuse, and further research is needed to determine its potential as a treatment for addiction.
Finally, this compound may have potential applications in the treatment of mood disorders such as depression and anxiety. The 5-HT2C serotonin receptor has been implicated in the regulation of mood, and this compound may be a promising candidate for the development of new antidepressant and anxiolytic drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its selective antagonism of the 5-HT2C serotonin receptor has shown promise in the treatment of obesity, addiction, and mood disorders. Further research is needed to determine its efficacy and safety in humans, but this compound may be a promising candidate for the development of new drugs in these areas.
科学的研究の応用
4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. One area of interest is in the treatment of obesity and related metabolic disorders. It has been shown to reduce food intake and body weight in animal models, suggesting that it may be a promising candidate for the development of anti-obesity drugs.
Another area of research is in the treatment of addiction and substance abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. This suggests that it may be a potential treatment for addiction.
特性
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(22)14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMGOJROSQHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-hydroxy-2-pyridinyl)-3-phenylpropanamide](/img/structure/B4655089.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-phenylpropanamide](/img/structure/B4655097.png)
![3-(4-bromophenyl)-2-[(2,6-difluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4655103.png)
![7-({[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655110.png)
![5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655116.png)

![5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4655130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)

![4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4655159.png)
![N-(2-{[(2,2-dimethyl-3,7-dioxo-2,3-dihydropyrano[2,3-g]chromen-4(7H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B4655162.png)

![5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4655176.png)
![methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate](/img/structure/B4655177.png)